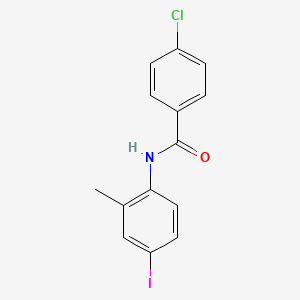

4-chloro-N-(4-iodo-2-methylphenyl)benzamide

Description

4-Chloro-N-(4-iodo-2-methylphenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a chlorine atom at the para position of the benzoyl group and a 4-iodo-2-methylphenyl group attached via an amide linkage. This compound is synthesized through reactions involving aromatic amines and chloro-substituted benzoyl isothiocyanate intermediates, often employing dehydrosulfation or cyclization strategies . Its structural complexity, featuring polyisotopic elements (Cl and I), facilitates unambiguous characterization via mass spectrometry and spectral studies (e.g., FT-IR, NMR) .

Properties

IUPAC Name |

4-chloro-N-(4-iodo-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClINO/c1-9-8-12(16)6-7-13(9)17-14(18)10-2-4-11(15)5-3-10/h2-8H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLERSMQBTOYRDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-iodo-2-methylphenyl)benzamide typically involves a multi-step process. One common approach is the reaction of 4-iodo-2-methylbenzenamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(4-iodo-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The iodine atom can be oxidized to iodate or periodate under specific conditions.

Reduction: The chlorine atom can be reduced to form a corresponding chloroalkane.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic substitution can be achieved using reagents like bromine or nitric acid, while nucleophilic substitution may involve nucleophiles like ammonia or amines.

Major Products Formed:

Oxidation: Iodine oxidation can yield iodate or periodate derivatives.

Reduction: Reduction of the chlorine atom can produce chloroalkanes.

Substitution: Electrophilic substitution can lead to halogenated or nitro derivatives, while nucleophilic substitution can result in amine derivatives.

Scientific Research Applications

4-Chloro-N-(4-iodo-2-methylphenyl)benzamide has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-chloro-N-(4-iodo-2-methylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The presence of iodine and chlorine atoms can influence its binding affinity to enzymes and receptors, leading to various biological activities.

Comparison with Similar Compounds

Key Observations:

- Bioactivity: Nitro (NO₂) and trifluoromethyl (CF₃) groups in analogs correlate with heightened antimicrobial or enzyme inhibitory activities, likely due to electron-withdrawing effects enhancing electrophilic interactions .

- Pharmacological Specificity: The 4-iodo-2-methylphenyl group’s steric demands may limit off-target effects compared to smaller substituents (e.g., Cl, NO₂), though this requires empirical validation.

Spectral and Crystallographic Data

- FT-IR Peaks : All benzamides exhibit characteristic C=O (~1650–1700 cm⁻¹) and N-H (~3200 cm⁻¹) stretches. The iodine substituent may shift peaks due to increased mass .

- Crystallography: Halogenated benzamides often form hydrogen-bonded networks (e.g., N-H···O=C) and halogen···π interactions, as seen in 4-chloro-N-(2-phenoxyphenyl)benzamide .

Biological Activity

The compound 4-chloro-N-(4-iodo-2-methylphenyl)benzamide is a substituted benzamide that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide backbone with a chlorine atom at the para position and an iodine atom ortho to a methyl group on the phenyl ring. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHClI N |

| Molecular Weight | 339.61 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The halogen substituents enhance binding affinity, potentially modulating enzyme activity involved in critical pathways such as cell proliferation and apoptosis.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific kinases associated with cancer proliferation. For instance, it may act as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which is crucial in the MAPK signaling pathway implicated in many cancers .

- Receptor Modulation : Research indicates that the compound may interact with various G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that regulate cellular responses .

Case Studies

- Cancer Research : A phenotypic high-throughput screening identified benzamide derivatives, including this compound, showing significant activity against small cell lung cancer cells, suggesting its potential as an anticancer agent .

- Antiviral Activity : Some studies have indicated that similar benzamide derivatives exhibit antiviral properties against various viral strains, although specific data for this compound is limited. Its structural characteristics suggest potential efficacy against viral infections through inhibition of viral replication mechanisms .

Toxicity Studies

Research on the toxicity of this compound has been limited; however, preliminary studies suggest moderate toxicity levels in zebrafish models. Understanding the toxicological profile is essential for evaluating its safety for therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it can be compared with other halogenated benzamides:

| Compound | Biological Activity | Notes |

|---|---|---|

| 4-bromo-N-(4-iodo-2-methylphenyl)benzamide | Moderate kinase inhibition | Similar structure but different halogen |

| 4-fluoro-N-(4-iodo-2-methylphenyl)benzamide | Enhanced binding affinity | Fluorine may affect solubility and reactivity |

| 4-chloro-N-(3-iodo-2-methylphenyl)benzamide | Potentially lower activity due to steric hindrance | Iodine position affects interaction |

Q & A

Q. What synthetic routes are commonly employed for 4-chloro-N-(4-iodo-2-methylphenyl)benzamide?

The synthesis typically involves three key steps:

- Chlorination and Functionalization : Electrophilic aromatic substitution introduces halogen groups (e.g., iodine) to the phenyl ring .

- Coupling Reaction : A pyridine or substituted phenyl intermediate is coupled with a benzyl halide under basic conditions .

- Amidation : The intermediate reacts with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the benzamide . Methodological Tip: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to minimize byproducts.

Q. What spectroscopic techniques confirm the compound’s structural integrity?

- NMR Spectroscopy : and NMR identify proton and carbon environments, confirming substituent positions (e.g., iodophenyl and chloro groups) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- UV-Vis Spectroscopy : Detects conjugation effects from aromatic systems .

Q. How is crystallographic data used to validate molecular conformation?

Single-crystal X-ray diffraction reveals:

- Dihedral Angles : Between aromatic rings (e.g., 52.13° in related benzamides), influencing steric interactions .

- Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize crystal packing, critical for understanding solubility . Example: Centrosymmetric dimers formed via N–H⋯O bonds in sulfonyl-containing analogs .

Advanced Research Questions

Q. How can researchers optimize the amidation step to improve yield and purity?

- Reagent Ratios : Use a 1.2:1 molar excess of 4-chlorobenzoyl chloride to the amine intermediate to drive the reaction to completion .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while low temperatures (0–5°C) reduce side reactions .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation . Validation: Monitor by NMR for disappearance of the amine proton signal.

Q. What strategies resolve contradictions in reported enzyme inhibition mechanisms?

Conflicting data on targets (e.g., acps-pptase vs. other enzymes) require:

- Comparative Assays : Test inhibition against purified enzymes (e.g., bacterial acps-pptase) using fluorescence-based activity assays .

- Structural Docking : Computational models (e.g., AutoDock Vina) predict binding affinities to identify plausible targets .

- Orthogonal Validation : Cross-validate with knock-out bacterial strains to assess phenotypic effects .

Q. How do reaction conditions influence stereochemical outcomes in derivatives?

- Temperature : Higher temperatures (>80°C) may induce racemization in chiral intermediates; optimize at 25–40°C .

- Solvent Polarity : Non-polar solvents (e.g., toluene) favor planar transition states, reducing stereochemical complexity .

- Additives : Chiral ligands (e.g., BINOL) can induce enantioselectivity in asymmetric syntheses .

Data Analysis and Computational Methods

Q. Which computational tools predict the compound’s physicochemical properties?

- Quantum Chemical Calculations : Gaussian or ORCA software computes electronic properties (e.g., HOMO-LUMO gaps) using density functional theory (DFT) .

- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or permeability .

- Neural Networks : Predict bioavailability using datasets curated from PubChem or ChEMBL .

Q. How can researchers analyze conflicting bioactivity data across studies?

- Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem BioAssay) and apply statistical weighting .

- Dose-Response Curves : Compare IC values under standardized conditions (pH, temperature) .

- Structural Analog Comparison : Evaluate bioactivity trends in analogs (e.g., trifluoromethyl vs. iodo substituents) .

Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value (Example from ) |

|---|---|

| Dihedral Angle (Aromatic Rings) | 52.13° |

| Hydrogen Bond Length (N–H⋯O) | 2.89 Å |

| Space Group | P |

| R Factor | 0.028 |

Q. Table 2. Synthetic Optimization Checklist

| Variable | Optimal Condition |

|---|---|

| Solvent | DMF or THF |

| Temperature | 0–5°C (Amidation Step) |

| Catalyst | DMAP (5 mol%) |

| Purification Method | Column Chromatography |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.